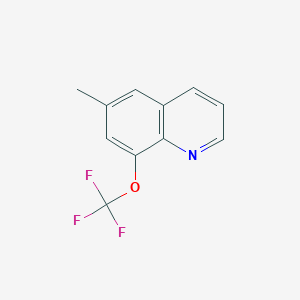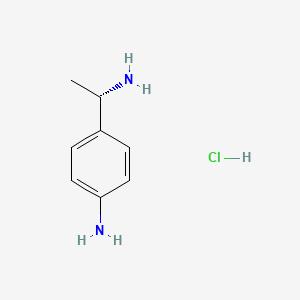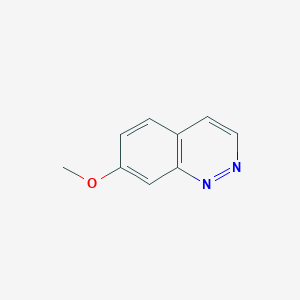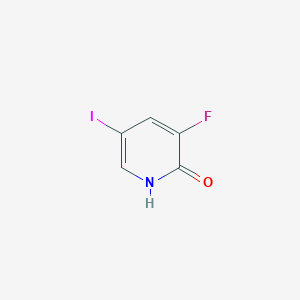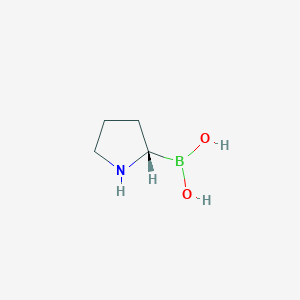
(S)-Pyrrolidin-2-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Pyrrolidin-2-ylboronic acid is a chiral boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a pyrrolidine ring attached to a boronic acid group. The (S)-enantiomer of pyrrolidin-2-ylboronic acid is particularly important due to its applications in asymmetric synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pyrrolidin-2-ylboronic acid typically involves the reaction of pyrrolidine with boronic acid derivatives. One common method is the hydroboration of pyrrolidine using borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide to yield the desired boronic acid. Another approach involves the use of chiral catalysts to achieve enantioselective synthesis, ensuring the production of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often employs large-scale hydroboration techniques, utilizing borane complexes and subsequent oxidation steps. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Pyrrolidin-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and substituted pyrrolidine derivatives, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
(S)-Pyrrolidin-2-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-Pyrrolidin-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues. The compound targets specific molecular pathways, modulating enzyme activity and influencing biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.
Boronic Acid: A versatile functional group used in Suzuki coupling reactions and other organic transformations.
Proline: An amino acid with a pyrrolidine ring, used in peptide synthesis and as a chiral catalyst.
Uniqueness
(S)-Pyrrolidin-2-ylboronic acid is unique due to its combination of a chiral pyrrolidine ring and a boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable tool in asymmetric synthesis and catalysis. Its ability to form reversible covalent bonds with nucleophiles also distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C4H10BNO2 |
|---|---|
Molekulargewicht |
114.94 g/mol |
IUPAC-Name |
[(2S)-pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C4H10BNO2/c7-5(8)4-2-1-3-6-4/h4,6-8H,1-3H2/t4-/m1/s1 |
InChI-Schlüssel |
VEBQYHFHXCAREJ-SCSAIBSYSA-N |
Isomerische SMILES |
B([C@H]1CCCN1)(O)O |
Kanonische SMILES |
B(C1CCCN1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




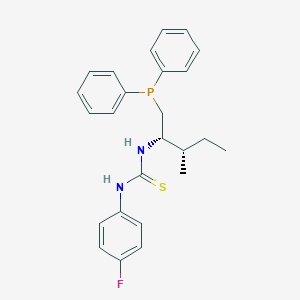

![Rel-(3aS,7R)-tert-butyl 1-oxohexahydro-1H-3a,7-epoxypyrrolo[3,4-c]azepine-5(4H)-carboxylate](/img/structure/B12953555.png)
![6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)](/img/structure/B12953566.png)

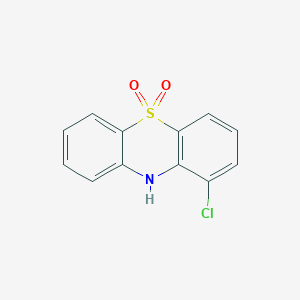

![6-Hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B12953581.png)
